2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine
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Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine is a complex organic compound that features a unique fusion of benzodioxin and imidazo[1,2-a]pyrimidine structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol under acidic conditions to form 1,4-benzodioxane.
Formation of the Imidazo[1,2-a]pyrimidine Ring: This can be achieved by the cyclization of appropriate precursors such as 2-aminopyrimidine with α-haloketones under basic conditions.
Coupling of the Two Rings: The final step involves the coupling of the benzodioxin and imidazo[1,2-a]pyrimidine rings through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions
Major Products
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives
Scientific Research Applications
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler analog with similar structural features but lacking the imidazo[1,2-a]pyrimidine ring.
Imidazo[1,2-a]pyrimidine: A core structure found in many biologically active compounds but without the benzodioxin moiety.
N-Substituted (2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: Compounds with similar benzodioxin structures but different functional groups.
Uniqueness
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzodioxin and imidazo[1,2-a]pyrimidine rings allows for diverse interactions with biological targets and the potential for multifunctional therapeutic applications .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-4-15-14-16-11(9-17(14)5-1)10-2-3-12-13(8-10)19-7-6-18-12/h1-5,8-9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWKCPGIDMIJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347872 |
Source
|
Record name | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693219-80-6 |
Source
|
Record name | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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